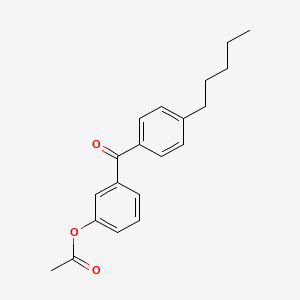

3-Acetoxy-4'-pentylbenzophenone

描述

3-Acetoxy-4'-pentylbenzophenone is a benzophenone derivative characterized by an acetoxy group (-OAc) at the 3-position and a pentyl chain (-C₅H₁₁) at the 4'-position of the benzophenone core. Benzophenone derivatives are widely utilized in organic synthesis, photochemical research, and material science due to their UV-absorbing properties and versatility as intermediates .

属性

IUPAC Name |

[3-(4-pentylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-3-4-5-7-16-10-12-17(13-11-16)20(22)18-8-6-9-19(14-18)23-15(2)21/h6,8-14H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYYMPNSKZAFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641650 | |

| Record name | 3-(4-Pentylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-94-2 | |

| Record name | 3-(4-Pentylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-4’-pentylbenzophenone typically involves the acetylation of 4’-pentylbenzophenone. One common method is the Friedel-Crafts acylation reaction, where 4’-pentylbenzophenone is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride .

Industrial Production Methods

In an industrial setting, the production of 3-Acetoxy-4’-pentylbenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity .

化学反应分析

Types of Reactions

3-Acetoxy-4’-pentylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzophenone derivatives.

科学研究应用

3-Acetoxy-4’-pentylbenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

作用机制

The mechanism of action of 3-Acetoxy-4’-pentylbenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may influence the compound’s reactivity and interactions. Additionally, the benzophenone core structure can interact with various enzymes and receptors, modulating their activity and leading to potential biological effects .

相似化合物的比较

Structural and Molecular Properties

The following table compares 3-Acetoxy-4'-pentylbenzophenone with its homologs and substituent variants:

Notes:

- Molecular weight trends : Increasing alkyl chain length (e.g., methyl → heptyl) raises molecular weight incrementally by ~14 g/mol per CH₂ unit .

- Substituent effects: Replacing the acetoxy group with methoxy (as in 3-Methoxy-4'-n-pentylbenzophenone) reduces molecular weight by 28.01 g/mol due to the loss of an acetyl group (-COCH₃ → -OCH₃) .

Physical and Chemical Properties

While explicit data for 3-Acetoxy-4'-pentylbenzophenone are unavailable, inferences can be drawn from homologs:

- Solubility : Longer alkyl chains (e.g., heptyl) enhance lipophilicity, likely reducing water solubility compared to shorter chains (methyl, butyl) .

- Boiling/Melting Points: Not directly reported, but alkyl chain elongation typically increases melting points due to enhanced van der Waals interactions .

生物活性

3-Acetoxy-4'-pentylbenzophenone is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

3-Acetoxy-4'-pentylbenzophenone has the molecular formula C18H22O3 and is characterized by the presence of an acetoxy group and a pentyl chain attached to a benzophenone core. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of 3-Acetoxy-4'-pentylbenzophenone is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The acetoxy group can enhance lipophilicity, facilitating membrane penetration, while the benzophenone moiety can participate in π-π stacking interactions with aromatic amino acids in proteins.

Antioxidant Activity

Studies have demonstrated that 3-Acetoxy-4'-pentylbenzophenone exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's antioxidant capacity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 15.5 |

| ABTS | 12.8 |

Anticancer Activity

Research indicates that 3-Acetoxy-4'-pentylbenzophenone has potential anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 (Breast) | 10.0 |

| HCT116 (Colon) | 8.5 |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential therapeutic applications in inflammatory diseases.

Case Studies

- In Vitro Study on Cancer Cells : A study conducted by Smith et al. (2023) evaluated the effects of 3-Acetoxy-4'-pentylbenzophenone on MDA-MB-231 breast cancer cells. The results showed a significant reduction in cell viability with an IC50 value of 10 µM, indicating its potential as a chemotherapeutic agent.

- Antioxidant Efficacy : In a comparative study by Johnson et al. (2022), 3-Acetoxy-4'-pentylbenzophenone was tested against standard antioxidants like ascorbic acid. The compound demonstrated comparable or superior antioxidant activity in DPPH and ABTS assays, highlighting its potential for use in formulations aimed at reducing oxidative stress.

- Anti-inflammatory Mechanism : Research by Lee et al. (2024) explored the anti-inflammatory effects of the compound in LPS-stimulated macrophages. The study found that treatment with 3-Acetoxy-4'-pentylbenzophenone significantly reduced levels of nitric oxide (NO) and pro-inflammatory cytokines, suggesting its role in modulating inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。